molecular formula C11H9NO3 B1603802 4-Hydroxy-7-methylquinoline-2-carboxylic acid CAS No. 36303-30-7

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Cat. No.: B1603802
CAS No.: 36303-30-7
M. Wt: 203.19 g/mol
InChI Key: VUKHRCOPMVPBJV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often involve heating the reactants in solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Gould-Jacobs reaction, which is a well-known method for synthesizing quinoline derivatives . This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-7-methylquinoline-2-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its quinoline backbone is known to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives have shown promise in the treatment of diseases such as malaria and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for various applications .

Comparison with Similar Compounds

  • 4-Hydroxy-2-methylquinoline-7-carboxylic acid
  • 2-Hydroxyquinoline-4-carboxylic acid
  • 4-Hydroxyquinoline-2-carboxylic acid

Comparison: 4-Hydroxy-7-methylquinoline-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its reactivity and allows for the formation of a wide range of derivatives . Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHRCOPMVPBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621556
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36303-30-7
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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